Azosemide

描述

This compound is a loop diuretic used to treat hypertension, edema, and ascites.

This compound is a monosulfamyl belonging to the class of loop diuretics. This compound inhibits sodium and chloride reabsorption throughout the thick ascending limb of the loop of Henle.

This compound is a small molecule drug with a maximum clinical trial phase of III.

Structure

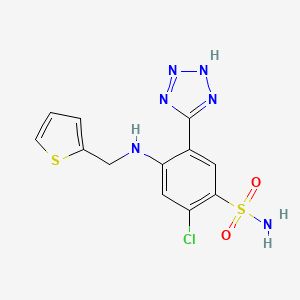

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-5-(2H-tetrazol-5-yl)-4-(thiophen-2-ylmethylamino)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN6O2S2/c13-9-5-10(15-6-7-2-1-3-22-7)8(12-16-18-19-17-12)4-11(9)23(14,20)21/h1-5,15H,6H2,(H2,14,20,21)(H,16,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMEDEBAJARCKCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC2=CC(=C(C=C2C3=NNN=N3)S(=O)(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN6O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046910 |

Source

|

| Record name | Azosemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Azosemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27589-33-9 |

Source

|

| Record name | Azosemide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27589-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azosemide [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027589339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azosemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08961 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azosemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azosemide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZOSEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR40VT1L8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Azosemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

219.5 °C |

Source

|

| Record name | Azosemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Azosemide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification protocols for Azosemide, a potent loop diuretic. The information is compiled from various scientific sources, including patents and chemical databases, to offer a comprehensive resource for researchers and professionals in drug development.

Chemical Profile of this compound

| Property | Value | Reference |

| IUPAC Name | 2-chloro-5-(1H-tetrazol-5-yl)-N4-(thiophen-2-ylmethyl)benzenesulfonamide | [1] |

| CAS Number | 27589-33-9 | [1] |

| Molecular Formula | C₁₂H₁₁ClN₆O₂S₂ | [1] |

| Molecular Weight | 370.83 g/mol | [1] |

| Melting Point | 219.5 °C | [1] |

| Appearance | Solid | [1] |

Synthesis of this compound

The primary synthetic route for this compound, as outlined in the literature, commences with 2,4-dichloro-5-sulfamoylbenzoic acid. This multi-step process involves chlorination, amination, dehydration to a nitrile, cyclization to a tetrazole, and a final nucleophilic substitution.

Figure 1: Primary synthetic pathway of this compound.

Experimental Protocols

Step 1: Synthesis of 2,4-dichloro-5-sulfamoylbenzoyl chloride

The synthesis begins with the chlorination of 2,4-dichloro-5-sulfamoylbenzoic acid. This is a standard conversion of a carboxylic acid to an acyl chloride.

-

Reaction: 2,4-dichloro-5-sulfamoylbenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), often in an inert solvent like toluene.[2][3]

-

General Procedure: To a suspension of 2,4-dichloro-5-sulfamoylbenzoic acid in toluene, thionyl chloride is added. The mixture is heated to reflux until the reaction is complete, which can be monitored by the cessation of gas evolution. The excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude 2,4-dichloro-5-sulfamoylbenzoyl chloride.

Step 2: Synthesis of 2,4-dichloro-5-sulfamoylbenzamide

The resulting acyl chloride is then converted to the corresponding amide.

-

Reaction: 2,4-dichloro-5-sulfamoylbenzoyl chloride is reacted with aqueous ammonia.[4]

-

General Procedure: The crude 2,4-dichloro-5-sulfamoylbenzoyl chloride is dissolved in a suitable solvent and slowly added to a cooled, concentrated solution of aqueous ammonia. The reaction is typically exothermic and requires temperature control. The resulting precipitate, 2,4-dichloro-5-sulfamoylbenzamide, is collected by filtration, washed with water, and dried.

Step 3: Synthesis of 2,4-dichloro-5-cyanobenzenesulfonamide

The next step involves the dehydration of the primary amide to a nitrile.

-

Reaction: 2,4-dichloro-5-sulfamoylbenzamide is treated with a dehydrating agent like phosphorus oxychloride (POCl₃).[4]

-

General Procedure: 2,4-dichloro-5-sulfamoylbenzamide is suspended in phosphorus oxychloride and the mixture is heated to reflux for several hours.[4] After completion of the reaction, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then carefully quenched with cold water, leading to the precipitation of 2,4-dichloro-5-cyanobenzenesulfonamide. The solid is filtered, washed with water, and dried. A reported yield for this step is 93.7%.[4]

Step 4: Synthesis of 5-(2,4-dichloro-5-sulfamoylphenyl)-1H-tetrazole

The nitrile is then converted to a tetrazole ring through a cyclization reaction.

-

Reaction: 2,4-dichloro-5-cyanobenzenesulfonamide reacts with an azide source, typically sodium azide (NaN₃), in the presence of a catalyst.[5]

-

General Procedure: The 2,4-dichloro-5-cyanobenzenesulfonamide is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF). Sodium azide and a catalyst, such as ammonium chloride or a Lewis acid, are added, and the mixture is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the tetrazole product. The solid is collected by filtration, washed with water, and dried.

Step 5: Synthesis of this compound (Nucleophilic Substitution)

The final step is a nucleophilic aromatic substitution reaction to introduce the 2-thenylamine side chain.

-

Reaction: 5-(2,4-dichloro-5-sulfamoylphenyl)-1H-tetrazole is reacted with 2-thenylamine in the presence of a base.[4]

-

General Procedure: The tetrazole intermediate is dissolved in a suitable solvent, and a base (e.g., triethylamine or potassium carbonate) is added, followed by the addition of 2-thenylamine. The reaction mixture is heated to drive the substitution. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is worked up by adding water and acidifying to precipitate the crude this compound.

Alternative Synthetic Route

An alternative synthesis for a key intermediate, 5-(2-amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole, starts from 4-chloro-2-aminobenzonitrile. This pathway involves the formation of the tetrazole ring first, followed by modifications to the benzene ring.

References

- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 2. iris.unibs.it [iris.unibs.it]

- 3. pubs.acs.org [pubs.acs.org]

- 4. KR20110129622A - this compound manufacturing method - Google Patents [patents.google.com]

- 5. Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

The Early Discovery and Development of Azosemide: A Technical Overview

Introduction

Azosemide is a potent high-ceiling loop diuretic used in the management of edema associated with congestive heart failure, renal dysfunction, and liver cirrhosis, as well as for the treatment of hypertension.[1] Chemically, it is a monosulfamyl diuretic belonging to the sulfonamide class and is structurally characterized as a benzenesulfonamide substituted with chlorine, (2-thienylmethyl)amino, and 1H-tetrazol-5-yl groups.[2][3] First brought to market in 1981 by Boehringer Mannheim, this compound's development marked an advancement in diuretic therapy, offering a distinct pharmacokinetic profile compared to its predecessors like furosemide.[4][5] This technical guide provides an in-depth look at the core aspects of its early discovery and development, focusing on its mechanism of action, pharmacokinetics, and the foundational preclinical and clinical studies that established its therapeutic utility.

Mechanism of Action

The primary diuretic effect of this compound is achieved through the inhibition of the sodium-potassium-chloride (Na-K-Cl) cotransporter, specifically the NKCC1 isoform, located in the thick ascending limb of the loop of Henle within the nephron.[1][6] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream.[1][6] The resulting increase in luminal ion concentration creates an osmotic gradient that retains water within the tubule, leading to significant diuresis.[6] This action effectively reduces the volume of fluid in the blood vessels, which in turn lowers blood pressure and alleviates edema.[1]

While the exact mechanism of action was not fully understood in its earliest descriptions, it was clear that this compound acts on both the medullary and cortical segments of the thick ascending limb of the loop of Henle.[7] In vitro studies have since clarified its potent inhibitory effect, with IC50 values of 0.246 µM for the human NKCC1A splice variant and 0.197 µM for the NKCC1B variant.[8]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound | C12H11ClN6O2S2 | CID 2273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, a "loop" diuretic, and furosemide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. [this compound--a loop diuretic with protracted effect] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

Azosemide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azosemide is a potent loop diuretic belonging to the sulfonamide class of compounds. It exerts its diuretic effect through the inhibition of the Na+-K+-2Cl- cotransporter (NKCC1) in the thick ascending limb of the loop of Henle, leading to increased excretion of sodium, chloride, and water. This technical guide provides a detailed overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental methodologies for the study of this compound.

Chemical Structure and Identification

This compound is chemically described as 2-chloro-5-(1H-tetrazol-5-yl)-4-[(thiophen-2-ylmethyl)amino]benzenesulfonamide.[1][2] Its structure is characterized by a central chlorobenzenesulfonamide core substituted with a tetrazole ring and a thenylamino group.

| Identifier | Value |

| IUPAC Name | 2-chloro-5-(1H-tetrazol-5-yl)-4-[(thiophen-2-ylmethyl)amino]benzenesulfonamide[1][3] |

| CAS Number | 27589-33-9[1][3] |

| Molecular Formula | C12H11ClN6O2S2[1][3][4] |

| Molecular Weight | 370.83 g/mol [1][3] |

| SMILES | O=S(=O)(N)c1cc(c(cc1Cl)NCC1=CC=CS1)C1=NN=NN1[1][3] |

| InChI Key | HMEDEBAJARCKCT-UHFFFAOYSA-N[1][3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for its formulation, delivery, and disposition in biological systems.

| Property | Value | Source |

| Melting Point | 218-221 °C | ChemicalBook |

| Boiling Point | 671.1°C at 760mmHg | BOC Sciences[5] |

| Solubility | DMSO: 74 mg/mL (199.54 mM) | Selleck Chemicals |

| Water: Insoluble | Selleck Chemicals | |

| Ethanol: Insoluble | Selleck Chemicals | |

| pKa (Strongest Acidic) | 3.58 ± 0.10 | ChemicalBook |

| LogP | 2.38 | DrugBank Online |

Pharmacological Properties

This compound is a high-ceiling loop diuretic with a pharmacological profile that influences its clinical application and research use.

Mechanism of Action

The primary mechanism of action of this compound is the potent inhibition of the Na+-K+-2Cl- cotransporter (NKCC1) located in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.[2] By blocking this transporter, this compound prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream. This leads to an increased concentration of these ions in the tubular fluid, which in turn causes an osmotic increase in water excretion, resulting in diuresis.

Figure 1. Mechanism of action of this compound on the Na-K-Cl cotransporter (NKCC1) in the thick ascending limb of the loop of Henle.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are summarized in the following table.

| Parameter | Value (in humans unless specified) | Source |

| Bioavailability (Oral) | Approximately 10% | Clinical Pharmacology & Therapeutics |

| Time to Peak Plasma Concentration (Tmax) | 3-4 hours | DrugBank Online |

| Protein Binding | >95% (to 4% human serum albumin) | DrugBank Online |

| Volume of Distribution (Vd) | 0.262 L/kg | DrugBank Online |

| Metabolism | Considerable first-pass metabolism. In humans, only this compound and its glucuronide are detected. | DrugBank Online |

| Elimination Half-life (t1/2) | 2-3 hours | DrugBank Online |

| Clearance | Total body clearance: 112 mL/minRenal clearance: 41.6 mL/min | DrugBank Online |

| Excretion | Primarily renal, with active secretion in the proximal tubule. | DrugBank Online |

Pharmacodynamics

The diuretic effect of this compound is dose-dependent. Following oral administration, its diuretic profile is comparable to that of furosemide. However, when administered intravenously, this compound exhibits a significantly greater diuretic effect.

Experimental Protocols

This section outlines general methodologies for the synthesis, analysis, and biological evaluation of this compound based on available literature. These are intended as a guide and may require optimization for specific laboratory conditions.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A general workflow is outlined below, based on patent literature.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. KR20110129622A - this compound manufacturing method - Google Patents [patents.google.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Direct control of Na+-K+-2Cl−-cotransport protein (NKCC1) expression with aldosterone - PMC [pmc.ncbi.nlm.nih.gov]

In-silico modeling of Azosemide-NKCC1 interaction

An In-Depth Technical Guide to the In-Silico Modeling of the Azosemide-NKCC1 Interaction

Introduction

The Na-K-Cl cotransporter 1 (NKCC1), encoded by the SLC12A2 gene, is a crucial membrane protein that facilitates the electroneutral transport of one Na⁺, one K⁺, and two Cl⁻ ions across the cell membrane.[1] This transporter plays a vital role in regulating cell volume, maintaining intracellular chloride homeostasis, and controlling ion absorption and secretion in various tissues.[2] Aberrant NKCC1 activity has been implicated in a range of pathologies, including neurological disorders like epilepsy and autism, as well as cerebral edema.[3]

This compound, a loop diuretic, has emerged as a potent inhibitor of NKCC1.[4] Unlike other diuretics such as bumetanide, this compound lacks a carboxylic acid group, a structural feature that may enhance its ability to cross the blood-brain barrier.[3] Understanding the molecular interactions between this compound and NKCC1 is paramount for the development of more selective and potent inhibitors. In-silico modeling, encompassing techniques like molecular docking and molecular dynamics simulations, provides a powerful and cost-effective approach to elucidate these interactions at an atomic level, guiding rational drug design and discovery.[5]

This technical guide provides a comprehensive overview of the in-silico methodologies used to model the this compound-NKCC1 interaction, supported by experimental data and detailed protocols.

This compound and its Target: NKCC1

This compound is a sulfonamide-based loop diuretic that exhibits high potency against NKCC1.[3] It is structurally distinct from diuretics like bumetanide, which may confer different pharmacokinetic and pharmacodynamic properties.

NKCC1 is a member of the cation-chloride cotransporter (CCC) family.[2] It exists as a dimer, with each protomer consisting of 12 transmembrane domains and large intracellular N- and C-terminal domains that are crucial for its regulation.[1][6] The transporter operates via a rocking-bundle mechanism, alternating between outward-open and inward-open conformations to shuttle ions across the membrane.[6][7] Two main splice variants have been identified in humans: a full-length transcript (hNKCC1A) and a shorter variant (hNKCC1B), which is notably enriched in the brain.[3]

Quantitative Data: Inhibitory Potency

Experimental assays, primarily using Xenopus oocyte heterologous expression systems, have quantified the inhibitory potency of this compound and other loop diuretics on human NKCC1 isoforms. This compound has been shown to be approximately four times more potent than the widely studied bumetanide.[8]

| Compound | Target Isoform | IC₅₀ (µM) | Reference |

| This compound | hNKCC1A | 0.246 | [3][4][8][9] |

| This compound | hNKCC1B | 0.197 | [3][4][8][9] |

| Bumetanide | hNKCC1A | ~1.0 | [10] |

| Bumetanide | hNKCC1B | ~0.8 | |

| Furosemide | hNKCC1A | ~6.0 | [10] |

| Furosemide | hNKCC1B | ~5.0 | [10] |

| Torsemide | hNKCC1A | Not specified | |

| Torsemide | hNKCC1B | Not specified | |

| Ethacrynic Acid | Not specified | ~1600-3000 | [10] |

In-Silico Modeling Workflow

The computational investigation of the this compound-NKCC1 interaction follows a multi-step process designed to predict the binding mode and stability of the complex.

Protein Structure Preparation

The foundation of any in-silico study is a high-resolution 3D structure of the target protein. Recent cryo-electron microscopy (cryo-EM) studies have provided structures of human and zebrafish NKCC1.[2][11]

-

Starting Structure : The human NKCC1 structure (e.g., PDB ID: 7D10) or the zebrafish ortholog (e.g., PDB ID: 6NPL) can be used.[10] The human model is often preferred for clinical relevance.

-

Preprocessing : The raw PDB file must be processed. This includes adding hydrogen atoms, assigning correct protonation states to titratable residues (e.g., Histidine), removing water molecules not involved in binding, and filling in any missing loops or side chains using tools like Prime (Schrödinger) or Modeller.

-

System Setup : For molecular dynamics, the protein is embedded in a realistic lipid bilayer (e.g., POPC) and solvated in an explicit water model (e.g., TIP3P) with physiological ion concentrations (e.g., 150 mM NaCl).[5]

Ligand Preparation

The 3D structure of this compound is prepared for docking.

-

Structure Generation : A 2D structure of this compound is converted into a 3D conformer.

-

Protonation and Tautomeric States : The correct protonation state at physiological pH is determined.

-

Energy Minimization : The ligand's geometry is optimized using a suitable force field (e.g., OPLS). Tools like LigPrep (Schrödinger) are commonly used for this process.[10]

Molecular Docking

Molecular docking predicts the preferred orientation of this compound within the NKCC1 binding site.

-

Binding Site Definition : The binding site is defined based on experimental data or from the location of co-crystallized ligands in homologous structures. For NKCC1, the binding cavity is located within the transmembrane domain, accessible from the extracellular side.[5][12] Key residues, such as M382 in human NKCC1 (M304 in zebrafish), have been identified as crucial for inhibitor binding.[5]

-

Docking Algorithm : Programs like Glide (Schrödinger) or AutoDock Vina are used to dock the prepared this compound structure into the defined binding site.[5][10] The algorithm samples various poses and scores them based on a scoring function that estimates binding affinity. The top-ranked poses are selected for further analysis.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and stability of the this compound-NKCC1 complex over time.

-

Simulation Setup : The docked complex, embedded in the membrane environment, is used as the starting point. The system is gradually heated to physiological temperature (310 K) and equilibrated.

-

Production Run : A long-duration simulation (e.g., 500-800 ns) is performed to observe the conformational changes and interactions.[5]

-

Analysis : Trajectories are analyzed to assess the stability of the ligand's binding pose (using Root Mean Square Deviation - RMSD), identify key protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts), and understand the role of individual residues and ions in stabilizing the complex.[5]

Binding Free Energy Calculation

Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate the binding free energy (ΔG_bind) of the this compound-NKCC1 complex from the MD simulation trajectory.[5] This provides a more accurate estimation of binding affinity than docking scores alone.

Regulatory Signaling Pathway of NKCC1

The activity of NKCC1 is tightly regulated by a phosphorylation cascade involving With-No-Lysine (WNK) kinases and their downstream targets, STE20/SPS1-related proline-alanine-rich protein kinase (SPAK) and oxidative stress response 1 (OSR1).[1] Dephosphorylation is mediated by protein phosphatase 1 (PP1).[1]

Experimental Protocols

Protocol 1: Heterologous Expression and IC₅₀ Determination in Xenopus Oocytes

This method is the standard for characterizing the potency of NKCC1 inhibitors.[3][8]

-

Oocyte Preparation : Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated using collagenase treatment.

-

cRNA Injection : Oocytes are microinjected with cRNA encoding the human NKCC1A or NKCC1B isoform. Uninjected oocytes serve as a control. The oocytes are then incubated for 3-5 days to allow for protein expression.

-

⁸⁶Rb⁺ Uptake Assay : NKCC1 activity is measured by quantifying the uptake of the potassium congener, radioactive Rubidium (⁸⁶Rb⁺).

-

Oocytes are pre-incubated in a Cl⁻-free medium to stimulate NKCC1 activity.

-

Uptake is initiated by transferring the oocytes to an uptake solution containing ⁸⁶Rb⁺ and varying concentrations of the inhibitor (e.g., this compound).

-

After a defined incubation period, the uptake is stopped by washing the oocytes with an ice-cold, inhibitor-containing solution.

-

-

Data Analysis : Individual oocytes are lysed, and the radioactivity is measured using a scintillation counter. The inhibitor-sensitive component of ⁸⁶Rb⁺ uptake is calculated by subtracting the uptake in the presence of a saturating concentration of an inhibitor from the total uptake.

-

IC₅₀ Calculation : Dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response equation.[8]

Protocol 2: Cryo-Electron Microscopy (Cryo-EM) of NKCC1

This protocol outlines the general steps for determining the high-resolution structure of NKCC1.[11][12]

-

Protein Expression and Purification : Human NKCC1 is overexpressed in a suitable cell line (e.g., HEK293).[12] The cells are harvested, and the protein is solubilized from the membrane using detergents (e.g., DDM/CHS). The protein is then purified using affinity chromatography followed by size-exclusion chromatography.

-

Grid Preparation : The purified NKCC1 sample is applied to a cryo-EM grid. The grid is blotted to create a thin film and then plunge-frozen in liquid ethane to vitrify the sample.

-

Data Collection : The frozen grids are loaded into a transmission electron microscope (e.g., Titan Krios). A large dataset of 2D projection images (micrographs) is collected automatically.

-

Image Processing :

-

Motion Correction : Beam-induced motion in the micrographs is corrected.

-

CTF Estimation : The contrast transfer function (CTF) of the microscope is estimated and corrected for.

-

Particle Picking : Individual protein particles are automatically selected from the micrographs.

-

2D Classification : The particles are classified into different 2D class averages to remove junk particles and identify different views.

-

3D Reconstruction : An initial 3D model is generated ab initio or from a reference structure. This model is then refined against the 2D particle images to generate a high-resolution 3D density map.

-

-

Model Building and Refinement : An atomic model of NKCC1 is built into the cryo-EM density map and refined using software like Coot and Phenix.

Conclusion

The in-silico modeling of the this compound-NKCC1 interaction, anchored by robust experimental data, provides critical insights into the molecular basis of NKCC1 inhibition. By combining molecular docking with dynamic simulations, researchers can predict binding poses, identify key interacting residues, and estimate binding affinities. This computational framework, validated by experimental protocols such as ⁸⁶Rb⁺ uptake assays and cryo-EM, accelerates the structure-based design of novel, more potent, and selective NKCC1 inhibitors. Such advancements are essential for developing new therapeutic strategies for a variety of neurological and physiological disorders linked to dysfunctional NKCC1 activity.[5][13]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Structure and mechanism of the cation-chloride cotransporter NKCC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound is more potent than bumetanide and various other loop diuretics to inhibit the sodium-potassium-chloride-cotransporter human variants hNKCC1A and hNKCC1B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Role of Monovalent Ions in the NKCC1 Inhibition Mechanism Revealed through Molecular Simulations [mdpi.com]

- 6. Cation Chloride Cotransporter NKCC1 Operates through a Rocking-Bundle Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. S-EPMC6026185 - this compound is more potent than bumetanide and various other loop diuretics to inhibit the sodium-potassium-chloride-cotransporter human variants hNKCC1A and hNKCC1B. - OmicsDI [omicsdi.org]

- 10. iris.cnr.it [iris.cnr.it]

- 11. embopress.org [embopress.org]

- 12. Structural basis for human NKCC1 inhibition by loop diuretic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Azosemide Pharmacokinetics and Bioavailability in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azosemide is a loop diuretic investigated for its potential in managing edematous states and hypertension. Understanding its pharmacokinetic (PK) and bioavailability profile in preclinical models is crucial for predicting its behavior in humans and designing safe and effective clinical trials. This technical guide provides a comprehensive overview of the existing preclinical data on this compound, focusing on its absorption, distribution, metabolism, and excretion (ADME) characteristics in various animal models.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound have been primarily investigated in rats, with additional data available for dogs and rabbits. These studies reveal species-specific differences in its absorption, metabolism, and elimination pathways.

Data Presentation: Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound observed in different preclinical models.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Intravenous and Oral Administration)

| Parameter | Intravenous (IV) Dose | Oral (PO) Dose | Reference |

| Dose Range | 5, 10, 20, and 30 mg/kg | 5, 10, 20, and 30 mg/kg | [1] |

| Half-life (t½) | Dose-dependent | Not specified | [1] |

| Mean Residence Time (MRT) | Dose-dependent | Not specified | [1] |

| Volume of Distribution (Vss) | Dose-dependent | Not applicable | [1] |

| Total Body Clearance (CL) | Dose-dependent | Not specified | [1] |

| Renal Clearance (CLR) | Dose-dependent | Not specified | [1] |

| Non-renal Clearance (CLNR) | Dose-dependent | Not specified | [1] |

| Absorption (%) | Not applicable | ~93.5% (5 mg/kg), ~79.1% (10 mg/kg), ~86.1% (20 mg/kg), ~71.5% (30 mg/kg) | [1] |

Note: The pharmacokinetic parameters for intravenous administration in rats were found to be dose-dependent, suggesting saturable metabolism.[1]

Table 2: Pharmacokinetic Parameters of this compound in Dogs (Oral Administration)

| Parameter | Value | Reference |

| Oral Bioavailability | 23.8% to 47.3% | [2] |

| Elimination Half-life (t½) | 2 to 2.5 hours | [2] |

| Time to Peak Plasma Concentration (Tmax) | 3 to 4 hours | [2] |

Table 3: Pharmacokinetic Parameters of this compound in Rabbits (Intravenous Administration)

| Parameter | 1-min Infusion (1 mg/kg) | 4-hour Infusion (1 mg/kg) | Reference |

| Terminal Half-life (t½) | 70.5 min | 107 min | [3] |

| Total Body Clearance (CL) | 5.88 mL/min/kg | 8.32 mL/min/kg | [3] |

| Renal Clearance (CLR) | 3.45 mL/min/kg | 6.51 mL/min/kg | [3] |

| Mean Residence Time (MRT) | 18.5 min | 31.7 min | [3] |

Table 4: Protein Binding of this compound

| Species | Protein | Concentration Range | Binding (%) | Reference |

| Human | 4% Human Serum Albumin | 10 to 100 µg/mL | > 95% | [4] |

Metabolism

Metabolism of this compound shows significant variation between species. In rats, extensive metabolism has been observed, with eleven metabolites identified, including M1, glucuronide conjugates of both M1 and this compound, thiophenemethanol, thiophenecarboxylic acid, and its glycine conjugate.[4] In contrast, studies in humans have only detected this compound and its glucuronide, suggesting a less complex metabolic pathway in humans compared to rats.[4][5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical pharmacokinetic studies. Below are outlines of key experimental protocols cited in the literature.

In Vivo Pharmacokinetic Studies in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Drug Administration:

-

Sample Collection: Blood and urine samples collected at various time points.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) is a common method for the quantification of this compound and its metabolites in biological matrices.[6] While a specific, detailed protocol for this compound in rat plasma was not available in the searched literature, a general approach for furosemide (a related loop diuretic) analysis in rat plasma can be adapted. This typically involves protein precipitation followed by HPLC analysis.[7]

In Vivo Pharmacokinetic Studies in Dogs

-

Animal Model: Healthy mixed-breed dogs.[1]

-

Drug Administration: Single oral doses of this compound (1, 5, or 10 mg/kg) were administered.[1]

-

Sample Collection: Urine and blood samples were collected at intervals for 24 hours.[1]

-

Analytical Method: Plasma concentrations of this compound were determined to assess pharmacokinetic parameters. The specific analytical method was not detailed in the provided search results.

In Vivo Pharmacokinetic Studies in Rabbits

-

Animal Model: Six rabbits were used in a study evaluating arterial and venous blood sampling.[4]

-

Drug Administration: A rapid 5-second intravenous bolus dose was administered.[4] In another study, a total dose of 1 mg/kg was administered as a 1-minute or 4-hour intravenous infusion.[3]

-

Sample Collection: Arterial and venous plasma samples were collected simultaneously.[4]

-

Analytical Method: HPLC was used for the determination of this compound concentrations in plasma.[4]

Protein Binding Assay

-

Method: Equilibrium dialysis.[4]

-

Procedure: The binding of this compound to 4% human serum albumin was assessed at concentrations ranging from 10 to 100 µg/mL.[4]

Mandatory Visualizations

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for preclinical pharmacokinetic studies of this compound.

Caption: Workflow for a typical pharmacokinetic study of this compound in rats.

References

- 1. Assessment of diuretic effects and changes in plasma aldosterone concentration following oral administration of a single dose of furosemide or this compound in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. avmajournals.avma.org [avmajournals.avma.org]

- 3. The effect of intravenous infusion time on the pharmacokinetics and pharmacodynamics of the same total dose of this compound in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arterial and venous blood sampling in pharmacokinetic studies: this compound in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Renal actions of this compound. 1. Clearance investigations in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. farmaciajournal.com [farmaciajournal.com]

An In-depth Technical Guide on the Diuretic Versus Natriuretic Effects of Azosemide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azosemide, a potent loop diuretic, exerts its therapeutic effects by inhibiting the Na+-K+-2Cl- cotransporter in the thick ascending limb of the loop of Henle. This action leads to a significant increase in the urinary excretion of sodium, chloride, and water, classifying it as a high-ceiling diuretic. This technical guide provides a comprehensive analysis of the diuretic and natriuretic properties of this compound, presenting quantitative data from comparative studies with furosemide, detailed experimental protocols for its evaluation, and an exploration of the underlying cellular and signaling pathways. The information is intended to serve as a resource for researchers and professionals involved in the study and development of diuretic therapies.

Introduction

Loop diuretics are a cornerstone in the management of edematous states associated with congestive heart failure, liver cirrhosis, and renal disease, as well as in the treatment of hypertension.[1] this compound is a monosulfamyl diuretic that, like other drugs in its class, acts on the thick ascending limb of the loop of Henle.[2] Its primary mechanism of action involves the inhibition of the Na+-K+-2Cl- cotransporter (NKCC2 in the kidney), which is responsible for the reabsorption of a significant portion of filtered sodium.[1][3] By blocking this transporter, this compound promotes both diuresis (increased urine volume) and natriuresis (increased sodium excretion).[3] Understanding the distinct characteristics of this compound's diuretic and natriuretic effects is crucial for its optimal clinical application and for the development of novel diuretic agents.

Comparative Quantitative Analysis: this compound vs. Furosemide

Clinical and preclinical studies have sought to quantify and compare the diuretic and natriuretic potency and efficacy of this compound relative to furosemide, the most commonly prescribed loop diuretic. The following tables summarize key quantitative findings from these studies.

Table 1: Comparative Effects on Urine Volume and Electrolyte Excretion in Healthy Volunteers

| Parameter | This compound (60 mg, oral) | Furosemide (40 mg, oral) | Study Reference |

| 6-Hour Cumulative Urine Volume (ml) | 2930 +/- 109 | 2488 +/- 163 | [4] |

Table 2: Comparative Effects of Equal Doses on Cumulative Excretion in Healthy Subjects

| Parameter (Cumulative Excretion over 12 hours) | This compound (20, 40, 80 mg) | Furosemide (20, 40, 80 mg) | Key Findings | Study Reference |

| Urine Volume | No significant difference | No significant difference | Similar diuretic effect at equivalent oral doses. | [2][5] |

| Sodium (Na+) Excretion | No significant difference | No significant difference | Similar natriuretic effect at equivalent oral doses. | [2][5] |

| Chloride (Cl-) Excretion | No significant difference | No significant difference | Similar chloruretic effect at equivalent oral doses. | [2][5] |

| Potassium (K+) Excretion | Less potassium excretion at 40 mg dose | Higher potassium excretion at 40 mg dose | This compound may have a potassium-sparing advantage at certain doses. | [2][5] |

Table 3: Comparative Potency

| Administration Route | Relative Potency (this compound vs. Furosemide) | Study Reference |

| Intravenous | 5.5 - 8 times greater | [6] |

| In Vitro (isolated perfused tubules) | Approximately 5 times more potent | [7] |

Table 4: Effects in Patient Populations (Heart Failure)

| Patient Population | Intervention | Key Outcome | Study Reference |

| Chronic Heart Failure (CHF) Outpatients | Switch from Furosemide to this compound | Significant decrease in body weight and plasma BNP and ANP levels after 3 months. | [8] |

| Heart Failure with Preserved Ejection Fraction (HFpEF) | This compound (long-acting) vs. Furosemide (short-acting) | This compound was associated with a reduced risk of adverse cardiac events. | [9] |

Experimental Protocols

The following sections detail standardized methodologies for assessing the diuretic and natriuretic effects of this compound.

In Vitro Assessment: Isolated Perfused Renal Tubule Assay

This protocol allows for the direct investigation of a drug's effect on a specific segment of the nephron, eliminating systemic variables.

Objective: To determine the direct inhibitory effect of this compound on the Na+-K+-2Cl- cotransporter in the thick ascending limb (TAL) of the loop of Henle.

Methodology:

-

Tubule Dissection:

-

Tubule Perfusion:

-

The dissected tubule is transferred to a perfusion chamber on the stage of an inverted microscope.

-

The tubule is mounted on a system of concentric glass pipettes. The inner pipette is advanced into the tubule lumen for perfusion, while the outer holding pipette secures the tubule.[10]

-

The tubule is perfused with an artificial tubular fluid containing labeled substances (e.g., inulin) to measure water reabsorption. The bath contains a similar physiological solution.

-

-

Experimental Procedure:

-

A baseline period of perfusion is established to measure basal ion transport and transepithelial voltage.

-

This compound is added to the luminal perfusate at various concentrations.

-

Changes in transepithelial voltage, a marker of active salt transport in the TAL, are continuously monitored.

-

Samples of the collected perfusate and bathing solution are analyzed for ion concentrations (Na+, K+, Cl-) to determine net ion flux.

-

-

Data Analysis:

-

The inhibitory effect of this compound is quantified by the reduction in transepithelial voltage and net chloride reabsorption.

-

A dose-response curve can be generated to determine the IC50 of the drug.

-

In Vivo Assessment: Diuretic and Natriuretic Response in Animal Models

Objective: To evaluate the diuretic and natriuretic effects of this compound in a whole-animal model.

Methodology:

-

Animal Preparation:

-

Animals (e.g., rats, dogs) are housed in metabolic cages to allow for the separate collection of urine and feces.

-

Animals are given a standardized diet and access to water to ensure stable baseline conditions.

-

-

Drug Administration:

-

A baseline 24-hour urine collection is performed.

-

This compound is administered via the desired route (oral or intravenous) at various doses. A vehicle control group is also included.

-

-

Sample Collection and Analysis:

-

Urine is collected at predetermined intervals (e.g., every 2, 4, 6, 12, and 24 hours) after drug administration.

-

For each collection period, urine volume is recorded.

-

Urine samples are analyzed for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.

-

-

Data Analysis:

-

The diuretic effect is determined by the change in urine volume from baseline.

-

The natriuretic effect is determined by the total amount of sodium excreted (urine volume x urine sodium concentration).

-

Dose-response curves for diuresis and natriuresis are constructed.

-

Human Clinical Trial Protocol for Assessing Diuretic Response

Objective: To compare the diuretic and natriuretic effects of this compound and a comparator drug (e.g., furosemide) in healthy human volunteers.

Methodology:

-

Study Design:

-

A randomized, double-blind, crossover study design is often employed.

-

Subjects receive a single dose of this compound, the comparator drug, and placebo in a randomized order, with a washout period between treatments.

-

-

Subject Population:

-

Healthy adult volunteers with normal renal function.

-

Exclusion criteria include a history of kidney disease, cardiovascular disease, or use of medications that could interfere with renal function.

-

-

Procedure:

-

Subjects are hydrated with a standard volume of water to ensure a consistent state of hydration.

-

A baseline urine sample is collected.

-

The study drug is administered orally.

-

Urine is collected at fixed intervals (e.g., hourly for the first 8 hours, then in pooled collections up to 24 hours).[4][5]

-

Blood samples may be drawn at intervals to determine the pharmacokinetic profile of the drug.

-

-

Measurements:

-

Urine volume for each collection period.

-

Urinary concentrations of sodium, potassium, and chloride.

-

Serum electrolyte levels.

-

Plasma drug concentrations.

-

-

Data Analysis:

-

The primary endpoints are typically the cumulative urine output and cumulative sodium excretion over a specified period (e.g., 8 or 24 hours).

-

The time course of diuresis and natriuresis is also analyzed.

-

The effects of the different treatments are compared using appropriate statistical methods.

-

Signaling Pathways and Mechanism of Action

The primary molecular target of this compound is the Na+-K+-2Cl- cotransporter, located on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.[3]

Inhibition of the Na+-K+-2Cl- Cotransporter

The inhibition of this transporter disrupts the reabsorption of sodium and chloride from the tubular fluid. This leads to an increased concentration of these ions in the distal parts of the nephron, which in turn osmotically retains water, resulting in diuresis. The increased delivery of sodium to the distal tubule can also lead to increased potassium excretion.

Caption: Figure 1: Mechanism of this compound Action on the NKCC2 Transporter.

Recent structural studies have elucidated how loop diuretics bind to NKCC1. Furosemide and bumetanide utilize a carboxyl group to coordinate and co-occlude a potassium ion within the transporter, while torsemide expels the potassium ion from its binding site.[3][13] This provides a molecular basis for the inhibitory action of these drugs.

Regulatory Signaling Pathways

The activity of the NKCC2 transporter is not static and is subject to regulation by various signaling pathways.

One such pathway involves cGMP-dependent protein kinase I (cGKI). Studies have shown that furosemide administration can lead to the phosphorylation and activation of NKCC2, a process that appears to be mediated by cGKI.[2] This suggests a potential compensatory mechanism in response to diuretic-induced inhibition.

Caption: Figure 2: Signaling Pathways in this compound Action and Regulation.

Conclusion

This compound is a potent loop diuretic with a well-defined mechanism of action centered on the inhibition of the Na+-K+-2Cl- cotransporter in the thick ascending limb of the loop of Henle. Quantitative comparisons with furosemide reveal a similar oral diuretic and natriuretic profile at equivalent doses, though this compound exhibits significantly greater potency when administered intravenously and may have a more favorable profile regarding potassium excretion. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation of this compound and other novel diuretic compounds. A deeper understanding of the molecular interactions and regulatory signaling pathways, such as the emerging role of the cGMP/cGKI pathway, will be instrumental in the development of more targeted and effective diuretic therapies. This guide serves as a technical resource to support these ongoing research and development efforts.

References

- 1. pnas.org [pnas.org]

- 2. Regulation of the Na(+)-K(+)-2Cl(-) cotransporter by cGMP/cGMP-dependent protein kinase I after furosemide administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. Hormonal response to acute diuresis--a comparative study of furosemide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a "loop" diuretic, and furosemide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documentsdelivered.com [documentsdelivered.com]

- 7. devtoolsdaily.com [devtoolsdaily.com]

- 8. Loop diuretics reduce hypoxic damage to proximal tubules of the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sketchviz.com [sketchviz.com]

- 10. scispace.com [scispace.com]

- 11. Protocol for isolating murine kidney tubules and ex vivo cell death assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for isolating murine kidney tubules and ex vivo cell death assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural basis for human NKCC1 inhibition by loop diuretic drugs - PMC [pmc.ncbi.nlm.nih.gov]

Azosemide's Role in Cellular Ion Homeostasis: A Technical Guide

Introduction

Azosemide is a potent loop diuretic utilized in the clinical management of hypertension and edematous states associated with conditions such as congestive heart failure, renal dysfunction, and liver cirrhosis.[1] While its systemic effects are well-documented, a deeper understanding of its molecular and cellular mechanisms is crucial for researchers, scientists, and drug development professionals. This technical guide provides an in-depth analysis of this compound's core mechanism of action, focusing on its interaction with cellular ion transporters and its subsequent impact on ion homeostasis. We will delve into quantitative data, experimental protocols, and the signaling pathways influenced by this compound.

Core Mechanism of Action: Inhibition of the Na-K-2Cl Cotransporter

The primary molecular target of this compound is the Na-K-2Cl cotransporter (NKCC), a membrane protein that plays a critical role in the electroneutral transport of one sodium (Na+), one potassium (K+), and two chloride (Cl-) ions across the cell membrane.[2][3] This transporter is fundamental to maintaining cellular volume and regulating intracellular chloride concentrations.

This compound exerts its effects by inhibiting the function of NKCC.[1][3] In the kidney, it specifically targets the NKCC2 isoform located in the thick ascending limb of the loop of Henle, leading to a reduction in the reabsorption of sodium, potassium, and chloride ions.[1][3] This inhibition results in increased excretion of these ions and water, producing a diuretic effect that lowers blood volume and pressure.[1][3]

Beyond its diuretic action, this compound is also a potent inhibitor of the ubiquitously expressed NKCC1 isoform.[2][4] NKCC1 is involved in various physiological processes, including neuronal chloride homeostasis, and has been implicated in several brain disorders.[4][5] The potent inhibition of NKCC1 by this compound suggests its potential for therapeutic applications beyond its established use as a diuretic.[2][4]

Quantitative Data

The following tables summarize key quantitative data regarding the inhibitory potency and pharmacokinetic properties of this compound.

Table 1: Inhibitory Potency (IC50) of this compound and Other Loop Diuretics on Human NKCC1 Isoforms

| Compound | IC50 for hNKCC1A (µM) | IC50 for hNKCC1B (µM) |

| This compound | 0.246 | 0.197 |

| Bumetanide | 0.945 | 0.842 |

| Furosemide | 5.15 | 5.82 |

Data sourced from Hampel et al., 2018.[4]

Table 2: Pharmacokinetic Properties of this compound in Humans

| Parameter | Value |

| Peak Plasma Concentration (Oral) | 3-4 hours |

| Terminal Half-Life | 2-3 hours |

| Absolute Oral Bioavailability | ~20.4% |

| Protein Binding (to 4% human serum albumin) | >95% |

| Total Body Clearance | 112 ml/min |

| Renal Clearance | 41.6 ml/min |

Data sourced from Lee et al., 2003.[6]

Experimental Protocols

1. Determination of NKCC1 Inhibition using the Xenopus Oocyte Heterologous Expression System

This protocol describes the methodology used to determine the inhibitory potency (IC50) of this compound on the human NKCC1A and NKCC1B splice variants.[4][5]

-

Preparation of Oocytes: Xenopus laevis oocytes are surgically removed and treated with collagenase to defolliculate them.

-

cRNA Injection: Oocytes are injected with cRNA encoding either hNKCC1A or hNKCC1B. Uninjected oocytes from the same batch serve as controls.

-

Incubation: The oocytes are incubated for several days to allow for the expression of the cotransporter protein.

-

Ion Flux Assay:

-

Oocytes are pre-incubated in a chloride-free medium to stimulate NKCC activity.

-

They are then transferred to an uptake medium containing a specific concentration of the inhibitor (e.g., this compound) and the radioactive tracer 86Rb+ (a congener of K+).

-

After a defined incubation period, the uptake is stopped by washing the oocytes with an ice-cold, isotope-free solution.

-

Individual oocytes are lysed, and the intracellular 86Rb+ is quantified using a scintillation counter.

-

-

Data Analysis: The inhibitor-sensitive 86Rb+ uptake is calculated by subtracting the uptake in the presence of a high concentration of an inhibitor (e.g., bumetanide) from the total uptake. The IC50 value is then determined by fitting the concentration-response data to a sigmoid curve.

2. Measurement of Intracellular Ion Concentrations using Fluorescent Indicators

This protocol provides a general overview of a common method to assess the impact of this compound on intracellular ion concentrations.[7][8]

-

Cell Loading: The cells of interest are loaded with an ion-sensitive fluorescent indicator dye. This is often achieved by incubating the cells with the acetoxymethyl (AM) ester form of the dye, which is membrane-permeant.[7] Once inside the cell, intracellular esterases cleave the AM ester, trapping the fluorescent indicator in the cytosol.[7]

-

Fluorescence Microscopy: The loaded cells are placed on the stage of a fluorescence microscope equipped with a light source for excitation and a sensitive camera for detection.

-

Baseline Measurement: The baseline fluorescence intensity of the indicator is measured before the application of this compound. For ratiometric dyes (e.g., Fura-2 for Ca2+), the ratio of fluorescence emission at two different excitation wavelengths is recorded.[8]

-

Application of this compound: A known concentration of this compound is added to the extracellular medium.

-

Time-Lapse Imaging: The fluorescence intensity (or ratio) is monitored over time to observe changes in the intracellular ion concentration induced by this compound.

-

Calibration: At the end of the experiment, an in-situ calibration is often performed using ionophores to equilibrate the intracellular and extracellular ion concentrations, allowing the fluorescence signal to be converted into an absolute ion concentration.[7]

Visualizations

Caption: Mechanism of this compound action on the NKCC1 cotransporter.

Caption: Experimental workflow for determining this compound's IC50 on NKCC1.

Caption: Comparative potency of loop diuretics on NKCC1.

Signaling Pathways and Downstream Effects

The primary consequence of this compound-induced NKCC1 inhibition is a reduction in the influx of Na+, K+, and Cl- ions into the cell. This directly impacts intracellular ion homeostasis, most notably by lowering the intracellular chloride concentration. In many cell types, including neurons, the regulation of intracellular chloride is crucial for determining the response to neurotransmitters like GABA.

While the direct molecular interaction of this compound is with the NKCC1 transporter, the resulting alterations in ion gradients can have widespread downstream effects on cellular function. These can include:

-

Cell Volume Regulation: As NKCC1 is a key player in regulatory volume increase, its inhibition by this compound can impair a cell's ability to recover from shrinkage in hypertonic environments.

-

Neuronal Excitability: In the nervous system, NKCC1 contributes to the maintenance of high intracellular chloride levels in developing and some adult neurons.[4] Inhibition of NKCC1 by this compound can lead to a hyperpolarizing shift in the GABAergic reversal potential, potentially altering neuronal excitability. This is an area of active research for the development of novel therapeutics for neurological disorders.[4][5]

Currently, specific signaling cascades directly activated or inhibited by this compound, independent of its effect on ion transport, are not well-defined in the scientific literature. The majority of its known cellular effects are considered to be a direct consequence of its potent inhibition of the Na-K-2Cl cotransporter.

This compound is a powerful pharmacological tool for modulating cellular ion homeostasis. Its primary mechanism of action is the potent inhibition of the Na-K-2Cl cotransporter, with a particularly high affinity for the NKCC1 isoform.[4][9] This makes it significantly more potent than other loop diuretics like bumetanide and furosemide in this regard.[4] The ability of this compound to profoundly alter intracellular ion concentrations, particularly chloride, underscores its therapeutic efficacy as a diuretic and highlights its potential for investigation in other pathological conditions where NKCC1 function is dysregulated. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted roles of this compound in cellular physiology and pharmacology.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound is more potent than bumetanide and various other loop diuretics to inhibit the sodium-potassium-chloride-cotr… [ouci.dntb.gov.ua]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound is more potent than bumetanide and various other loop diuretics to inhibit the sodium-potassium-chloride-cotransporter human variants hNKCC1A and hNKCC1B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thermofisher.com [thermofisher.com]

- 8. personal.utdallas.edu [personal.utdallas.edu]

- 9. selleckchem.com [selleckchem.com]

Methodological & Application

Application Note & Protocol: Cell-Based Assays for Screening Azosemide Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azosemide is a potent loop diuretic used in the management of edema and hypertension.[1][2][3] Its therapeutic effect is primarily attributed to its role as an inhibitor of the Na-K-2Cl cotransporter, particularly the NKCC1 isoform.[4][5] this compound blocks the reabsorption of sodium, potassium, and chloride ions in the thick ascending limb of the loop of Henle, leading to increased excretion of these ions and water.[3][5] Understanding the efficacy and potency of this compound and other potential NKCC1 inhibitors requires robust and reliable screening methods. This document provides detailed protocols for cell-based assays designed to screen and characterize the efficacy of this compound.

The primary target of this compound, the NKCC1 cotransporter, is an electroneutral transporter, meaning it does not generate a net electrical current during its transport cycle. This characteristic makes traditional electrophysiological methods challenging for high-throughput screening.[6][7] Therefore, ion flux-based assays are the preferred method for evaluating NKCC1 activity. This application note will focus on a non-radioactive rubidium flux assay, a well-established and high-throughput compatible method for screening NKCC1 inhibitors.[6][7]

Signaling Pathway of this compound Action

This compound exerts its diuretic effect by directly inhibiting the NKCC1 cotransporter located on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle. This inhibition disrupts the normal reabsorption of ions, leading to diuresis.

Caption: Mechanism of this compound action on the NKCC1 cotransporter.

Experimental Protocols

Protocol 1: Non-Radioactive Rubidium Flux Assay for NKCC1 Inhibition

This protocol describes a cell-based assay to measure the inhibitory effect of this compound on NKCC1 activity using a non-radioactive rubidium (Rb+) flux assay. Rubidium is used as a tracer for potassium, as it is transported by NKCC1.

Materials:

-

HEK293 cells stably expressing human NKCC1 (or other suitable cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Pre-incubation Buffer (e.g., Chloride-free buffer: 135 mM Na-gluconate, 5 mM K-gluconate, 1 mM Ca-gluconate, 1 mM Mg-gluconate, 5 mM glucose, 20 mM HEPES, pH 7.4)

-

Flux Buffer (e.g., 135 mM NaCl, 5 mM RbCl, 1 mM CaCl2, 1 mM MgCl2, 5 mM glucose, 20 mM HEPES, pH 7.4)

-

Lysis Buffer (e.g., 0.1% Triton X-100 in deionized water)

-

This compound stock solution (in DMSO)

-

Bumetanide (positive control, stock in DMSO)

-

Ouabain (to inhibit Na+/K+-ATPase, stock in water)

-

96-well cell culture plates

-

Atomic Absorption Spectrometer or a dedicated ion channel reader

Experimental Workflow:

Caption: Workflow for the non-radioactive rubidium flux assay.

Procedure:

-

Cell Seeding: Seed HEK293-NKCC1 cells into a 96-well plate at a density of 50,000-100,000 cells/well and culture for 24-48 hours.

-

Pre-incubation:

-

Wash the cells once with PBS.

-

Add 100 µL of pre-incubation buffer (chloride-free) to each well.

-

Incubate for 10-15 minutes at 37°C to activate NKCC1.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound and the positive control (Bumetanide) in pre-incubation buffer.

-

Add the compounds to the respective wells. Include a vehicle control (DMSO).

-

Incubate for 10-20 minutes at 37°C.

-

-

Stimulation of Rubidium Influx:

-

Prepare the Flux Buffer containing 5 mM RbCl and 100 µM Ouabain (to block Rb+ uptake via the Na+/K+-ATPase).

-

Remove the pre-incubation buffer containing the compounds.

-

Add 50 µL of Flux Buffer to each well.

-

-

Incubation: Incubate the plate for 5-10 minutes at 37°C to allow for rubidium influx.

-

Washing:

-

Rapidly aspirate the Flux Buffer.

-

Wash the cells three times with 200 µL of ice-cold PBS to remove extracellular rubidium.

-

-

Cell Lysis:

-

Add 50 µL of Lysis Buffer to each well.

-

Incubate for 30 minutes at room temperature with gentle shaking to ensure complete lysis.

-

-

Measurement:

-

Transfer the cell lysates to a new 96-well plate suitable for analysis.

-

Measure the intracellular rubidium concentration using an Atomic Absorption Spectrometer or a dedicated ion channel reader.

-

-

Data Analysis:

-

Calculate the percentage of NKCC1-mediated rubidium influx for each concentration of this compound.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

Data Presentation

The quantitative data obtained from the rubidium flux assay can be summarized in the following tables for clear comparison and analysis.

Table 1: Dose-Response of this compound on NKCC1-mediated Rubidium Influx

| This compound Concentration (µM) | Mean Rubidium Influx (Arbitrary Units) | Standard Deviation | % Inhibition |

| 0 (Vehicle) | 1000 | 50 | 0 |

| 0.01 | 950 | 45 | 5 |

| 0.1 | 750 | 38 | 25 |

| 0.2 | 520 | 26 | 48 |

| 0.5 | 280 | 14 | 72 |

| 1 | 150 | 8 | 85 |

| 10 | 50 | 5 | 95 |

Table 2: IC50 Values for NKCC1 Inhibitors

| Compound | IC50 (µM) | 95% Confidence Interval |

| This compound | 0.22 | 0.18 - 0.27 |

| Bumetanide (Control) | 0.38 | 0.32 - 0.45 |

Note: The data presented in these tables are for illustrative purposes only and may not represent actual experimental results.

Conclusion

The described cell-based rubidium flux assay provides a robust and high-throughput compatible method for screening and characterizing the efficacy of this compound and other potential NKCC1 inhibitors. The detailed protocol and data presentation format offer a clear framework for researchers in academic and industrial settings to evaluate the potency of compounds targeting the NKCC1 cotransporter, a crucial step in the development of novel diuretics and therapeutics for other NKCC1-related disorders.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. selleckchem.com [selleckchem.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. A High-Throughput Screening Assay for NKCC1 Cotransporter Using Nonradioactive Rubidium Flux Technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aurorabiomed.com [aurorabiomed.com]

Application Notes and Protocols for Azosemide in Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azosemide is a potent loop diuretic that has garnered significant interest for its specific mechanism of action and potential therapeutic applications beyond its diuretic effects.[1] Primarily known for its role in treating edema and hypertension, this compound's molecular target is the Na+-K+-2Cl- cotransporter 1 (NKCC1).[1][2] This cotransporter is crucial for maintaining cellular ion homeostasis and is implicated in various physiological and pathophysiological processes, including neuronal excitability and cell volume regulation.[3][4] Patch clamp electrophysiology is an indispensable tool for investigating the direct effects of compounds like this compound on ion channels and transporters with high temporal and spatial resolution.

These application notes provide a comprehensive guide for utilizing this compound in patch clamp studies to investigate its effects on ion channels, with a primary focus on its well-documented interaction with NKCC1. The protocols outlined below are designed to be adaptable to various cell types expressing the target of interest.

Data Presentation: Quantitative Effects of this compound

The primary molecular target of this compound is the Na+-K+-2Cl- cotransporter (NKCC1). Its potency has been quantified in heterologous expression systems, demonstrating a high affinity for this transporter.

| Target | Isoform | IC50 (µM) | Preparation | Reference |

| NKCC1 | hNKCC1A | 0.246 | Xenopus oocyte expression system | [3][5] |

| NKCC1 | hNKCC1B | 0.197 | Xenopus oocyte expression system | [3][5] |

hNKCC1A and hNKCC1B are two splice variants of the human NKCC1 transporter.[3]

Signaling Pathway and Mechanism of Action

This compound exerts its effect by directly inhibiting the function of the NKCC1 cotransporter. This inhibition disrupts the normal influx of Na+, K+, and Cl- ions into the cell, leading to changes in the intracellular chloride concentration and subsequent alterations in cellular processes that are dependent on the chloride gradient.

Experimental Protocols

The following protocols provide a detailed methodology for investigating the effects of this compound on NKCC1 activity using whole-cell patch clamp electrophysiology.

Protocol 1: Whole-Cell Patch Clamp Analysis of this compound's Effect on NKCC1

This protocol is adapted from established methods for studying NKCC1 inhibitors like bumetanide and is suitable for cell lines endogenously or heterologously expressing NKCC1.

1. Solution Preparation

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.

-

Internal (Pipette) Solution (in mM): 130 KCl, 10 NaCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[5] Store at -20°C. On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent effects.

2. Cell Preparation

-

Culture cells expressing NKCC1 (e.g., HEK293, CHO, or primary neurons) on glass coverslips suitable for patch clamp recording.

-

On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.

-

Continuously perfuse the recording chamber with the external solution at a rate of 1-2 mL/min.

3. Electrophysiological Recording

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a target cell with the patch pipette while applying positive pressure.

-

Once a dimple is observed on the cell surface, release the positive pressure to form a giga-ohm seal (>1 GΩ).

-

Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

-

Switch to voltage-clamp mode and hold the cell at a holding potential of -70 mV.

-

To measure NKCC1 activity, a voltage protocol that elicits transporter-mediated currents is required. One common method is to use a voltage ramp or step protocol. For example, apply voltage ramps from -100 mV to +40 mV over 200 ms.

-

Record baseline currents in the external solution.

-

Apply different concentrations of this compound via the perfusion system and record the currents at each concentration until a steady-state effect is reached.

-

Perform a washout with the external solution to check for the reversibility of the drug effect.

4. Data Analysis

-

Measure the current amplitude at a specific voltage point on the ramp (e.g., +40 mV) before and after this compound application.

-

Calculate the percentage of inhibition for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Protocol 2: Investigating Off-Target Effects on K+ and Cl- Channels (Speculative)

While this compound is a potent NKCC1 inhibitor, investigating potential off-target effects on other ion channels is a critical aspect of drug development. The following is a generalized protocol that can be adapted to study the effects of this compound on voltage-gated potassium (K_v_) or chloride (ClC) channels.

1. Solution Preparation

-

For K_v_ channels:

-

External Solution (in mM): 140 Choline-Cl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with CsOH. The use of Choline-Cl reduces Na+ currents.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with KOH.

-

-

For ClC channels:

-

External Solution (in mM): 140 NMDG-Cl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with HCl. NMDG is used as a non-permeant cation.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with CsOH. Cesium is used to block K+ channels.

-

-

This compound Stock Solution: As described in Protocol 1.

2. Cell Preparation and Electrophysiological Recording

-

Use a cell line expressing the specific K+ or Cl- channel of interest.

-

Follow the steps for cell preparation and achieving whole-cell configuration as outlined in Protocol 1.

-

Use appropriate voltage protocols to elicit the currents of interest.

-